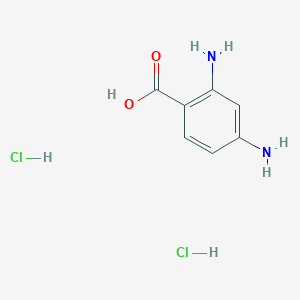

2,4-Diaminobenzoic Acid Dihydrochloride

Description

BenchChem offers high-quality 2,4-Diaminobenzoic Acid Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diaminobenzoic Acid Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-diaminobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVHFNVUGYKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641046 | |

| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61566-58-3 | |

| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 2,4-Diaminobenzoic Acid Dihydrochloride for Researchers and Drug Development Professionals

As a pivotal building block in synthetic and medicinal chemistry, 2,4-Diaminobenzoic Acid Dihydrochloride offers a versatile scaffold for the development of novel therapeutic agents. Its unique arrangement of functional groups—a carboxylic acid and two amines on a benzene ring—provides multiple reaction sites for constructing complex heterocyclic systems. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, offering field-proven insights into its synthesis, characterization, and application, with a focus on its role in creating anti-tubercular agents and DNA polymerase inhibitors.

2,4-Diaminobenzoic Acid Dihydrochloride is the salt form of 2,4-diaminobenzoic acid, which enhances its stability and solubility in aqueous media for experimental use. The presence of two basic amine groups and one acidic carboxyl group makes it an amphoteric molecule, though the dihydrochloride form ensures the amine groups are protonated.

Data Presentation: Physicochemical Characteristics

| Property | Value | Source(s) |

| Chemical Name | 2,4-diaminobenzoic acid dihydrochloride | [1] |

| CAS Number | 61566-58-3 | [1] |

| Parent Acid CAS | 611-03-0 | |

| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | [2] |

| Molecular Weight | 225.07 g/mol | [2] |

| Parent Acid MW | 152.15 g/mol | [3] |

| Appearance | Solid (form) | [2] |

| pKa (Predicted) | 5.60 ± 0.10 | |

| LogP (Predicted) | 0.62 | [1] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature |

Synthesis and Purification: A Validated Workflow

The synthesis of 2,4-diaminobenzoic acid is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the readily available industrial chemical phthalic anhydride.[4] The dihydrochloride salt is typically prepared in the final step by treating the free acid with hydrochloric acid.

Causality in Synthesis: This synthetic pathway is logical because it systematically builds the required functionality around the benzene ring. Nitration of the aromatic ring is a classic electrophilic substitution to introduce the precursor to one of the amine groups. The subsequent Hofmann rearrangement is a highly effective method for converting a phthalimide derivative into an anthranilic acid, which simultaneously introduces the carboxylic acid and the first amino group in the correct positions.[5] Finally, the reduction of the remaining nitro group is a standard and high-yielding transformation to install the second amine.

Caption: Synthetic workflow from Phthalic Anhydride.

Experimental Protocol: Synthesis via Nitro-Intermediate Reduction

This protocol is a synthesized representation based on established chemical transformations described in the literature.[4][6]

-

Step 1: Synthesis of 2-Amino-4-nitrobenzoic Acid.

-

Rationale: This intermediate is often commercially available or can be synthesized. A key step in its formation from nitrophthalimide involves a Hofmann rearrangement.[5] In a typical procedure, 3-nitrophthalimide is treated with sodium hypochlorite in an aqueous sodium hydroxide solution. The reaction is temperature-controlled (e.g., 25-40°C) and the pH is maintained above 12. After the reaction, acidification with concentrated HCl precipitates the 2-amino-4-nitrobenzoic acid product.

-

-

Step 2: Reduction of 2-Amino-4-nitrobenzoic Acid.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the carboxylic acid.

-

Charge a hydrogenation vessel with 2-amino-4-nitrobenzoic acid (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%).

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically 50-100 psi).

-

Stir the reaction at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS for disappearance of the starting material).

-

Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

-

-

Step 3: Isolation and Salt Formation.

-

Concentrate the filtrate under reduced pressure to yield crude 2,4-diaminobenzoic acid.

-

Dissolve the crude product in a minimal amount of a suitable alcohol (e.g., isopropanol).

-

Add a stoichiometric amount (2.0-2.2 eq) of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent.

-

Stir the mixture. The dihydrochloride salt will precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove impurities, and dry under vacuum.

-

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive characterization.

Trustworthiness through Analysis: The predicted chemical shifts for the aromatic protons are based on the electronic effects of the substituents. The C1-carboxyl group is electron-withdrawing, while the C2 and C4-amino groups are strongly electron-donating. This leads to a distinct upfield shift for the protons ortho and para to the amino groups, allowing for unambiguous assignment.[7]

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (~6.0-7.5 ppm) showing a characteristic splitting pattern (e.g., two doublets and a singlet or complex multiplets depending on solvent and protonation state). Amine and carboxylic acid protons will be broad and may exchange with D₂O. |

| ¹³C NMR | Aromatic carbons (~100-150 ppm), with carbons attached to nitrogen appearing upfield. The carboxyl carbon will be significantly downfield (~170 ppm). |

| IR Spectroscopy | Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from ammonium salts (~2800-3100 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H bending (~1600 cm⁻¹), and C=C aromatic stretches (~1450-1600 cm⁻¹). |

Experimental Protocol: ¹H NMR Characterization

-

Prepare a sample by dissolving ~5-10 mg of 2,4-Diaminobenzoic Acid Dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data, referencing the residual solvent peak.

-

Integrate the signals and analyze the splitting patterns to confirm the structure.

Applications in Drug Development

The utility of 2,4-diaminobenzoic acid dihydrochloride lies in its ability to serve as a precursor to potent, biologically active heterocyclic compounds.

Precursor to Anti-Tubercular Quinazolinones

Quinazolinone-based molecules have shown significant promise as agents against Mycobacterium tuberculosis (M.tb), including multidrug-resistant strains.[8][9] 2,4-Diaminobenzoic acid provides the core aminobenzoic acid structure required for building the quinazolinone ring system.

Mechanism of Action: Research suggests that anti-tubercular quinazolinones can act on multiple targets. One key mechanism involves the inhibition of cell wall synthesis through allosteric binding to Penicillin-Binding Protein 1A (PonA1).[8] Another identified target is the Type II NADH dehydrogenase (NDH-2), an essential enzyme in the respiratory metabolism of M.tb.[10] By inhibiting these critical pathways, the compounds effectively halt bacterial growth.

Caption: Proposed mechanisms of anti-tubercular quinazolinones.

Experimental Protocol: Representative Quinazolinone Synthesis (Niementowski Reaction)

This protocol adapts the classical Niementowski reaction for the cyclization of an aminobenzoic acid derivative.[11]

-

In a round-bottom flask, combine 2,4-diaminobenzoic acid (1.0 eq) and an excess of formamide (which acts as both reagent and solvent).

-

Heat the mixture to 130-150°C for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF) to yield the corresponding diamino-quinazolin-4(3H)-one.

Scaffold for DNA Polymerase III Inhibitors

Bacterial DNA Polymerase III (Pol III), particularly the PolC subunit found in Gram-positive bacteria, is an essential enzyme for DNA replication and a validated antimicrobial target.[12][13] Inhibitors of this enzyme represent a promising class of new antibiotics. While not a direct precursor, the substituted aminobenzene motif of 2,4-diaminobenzoic acid is conceptually related to the N²-substituted guanine analogs that are potent PolC inhibitors, such as Ibezapolstat.[14][15]

Mechanism of Action: These inhibitors function as dGTP mimics. They are designed to fit into the dNTP-binding site of the PolC enzyme. The guanine-like portion of the inhibitor forms hydrogen bonds with the cytosine in the template DNA strand, while the substituted side-chain makes specific interactions with the enzyme's active site, preventing the binding of the natural dGTP substrate and halting DNA chain elongation.[15][16]

Caption: Competitive inhibition of DNA Polymerase III by a dGTP mimic.

Safety and Handling

As a laboratory chemical, 2,4-Diaminobenzoic Acid Dihydrochloride requires careful handling.

-

Hazard Identification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] It may also cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek medical attention.

Conclusion

2,4-Diaminobenzoic Acid Dihydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its proven utility as a precursor for potent anti-tubercular quinazolinones and its structural relevance to the design of novel DNA polymerase inhibitors make it a compound of significant interest. By understanding its synthesis, characterization, and the mechanistic basis of its applications, researchers can effectively leverage this versatile building block to develop the next generation of therapeutic agents.

References

-

An Insight on the Prospect of Quinazoline and Quinazolinone Derivatives as Anti-tubercular Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Kerda, M., et al. (2025). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Chemistry & Medicinal Chemistry. Available at: [Link]

-

Shirude, P. S., et al. (2013). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. Journal of Medicinal Chemistry, 56(22), 9159-9170. Available at: [Link]

-

Kerda, M., et al. (2025). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Charles University Repository. Available at: [Link]

-

Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Singh, P., et al. (2022). Design and Synthesis of Quinazolinone-Triazole Hybrids as Potent Anti-Tubercular Agents. ACS Omega, 7(36), 32375-32388. Available at: [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- CN105418442A - Synthesis method of 2,4-diaminobenzoic acid. (2016). Google Patents.

-

2,4-Diaminobenzoic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Szafran, M., et al. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 875(1-3), 136-145.

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2011). DiVA portal. Available at: [Link]

-

2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

- WO2011098386A1 - Process for the preparation of an anthranilic acid derivative. (2011). Google Patents.

-

Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. Available at: [Link]

-

Uria-Nickelsen, M., et al. (1993). Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria. Antimicrobial Agents and Chemotherapy, 37(11), 2277-2283. Available at: [Link]

-

Dudycz, L. W., et al. (1990). Development of novel inhibitor probes of DNA polymerase III based on dGTP analogs of the HPUra type: Base, nucleoside and nucleotide derivatives of N2-(3,4-dichlorobenzyl)guanine. Nucleic Acids Research, 18(24), 7381-7386. Available at: [Link]

- US5198575A - Preparation of nitrobenzoic and anthranilic acids. (1993). Google Patents.

-

Al-Tannak, N. & Allen, S. (2019). Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases. Antibiotics, 8(1), 17. Available at: [Link]

-

Stevenson, C.E.M., et al. (2023). A unique inhibitor conformation selectively targets the DNA polymerase PolC of Gram-positive priority pathogens. Nature Communications, 14, 3280. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]

- 5. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]

- 6. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin‐Binding Protein 1A as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.cuni.cz [publications.cuni.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A unique inhibitor conformation selectively targets the DNA polymerase PolC of Gram-positive priority pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are DNA polymerase III inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminobenzoic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminobenzoic acid dihydrochloride is a versatile aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a carboxylic acid and two amino groups on a benzene ring, provides a scaffold for the synthesis of a variety of heterocyclic compounds with notable biological activities. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key building block in the development of novel therapeutic agents.

Core Chemical and Physical Properties

2,4-Diaminobenzoic acid dihydrochloride is the salt form of 2,4-diaminobenzoic acid, where the two amino groups are protonated by hydrochloric acid. This salt form often exhibits improved stability and solubility in certain solvents compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | 2,4-Diaminobenzoic acid dihydrochloride | [1][2] |

| CAS Number | 61566-58-3 | [3] |

| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | [2] |

| Molecular Weight | 225.07 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 140°C (for the free acid) | [1] |

| Boiling Point | 401.5°C at 760 mmHg (for the free acid) | [1] |

| Density | 1.428 g/cm³ (for the free acid) | [1] |

| pKa | 5.60 ± 0.10 (Predicted, for the free acid) | [1][4] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1][4] |

Synthesis of 2,4-Diaminobenzoic Acid

A common synthetic route to 2,4-diaminobenzoic acid starts from phthalic anhydride. The process involves nitration, rearrangement, and reduction steps.

A patented method describes the synthesis starting with the nitration of phthalic anhydride to form 4-nitrophthalic acid. This is followed by conversion to 4-nitrophthalic anhydride. Subsequent reaction with urea and then hydrochloric acid yields 4-nitro-2-carboxamidobenzoic acid. A Hofmann rearrangement using sodium hypochlorite gives 2-amino-4-nitrobenzoic acid. The final step is the reduction of the nitro group, for example, using ammonium sulfide with microwave heating, to afford 2,4-diaminobenzoic acid.[5]

Caption: Synthetic pathway to 2,4-diaminobenzoic acid.

Chemical Reactivity

The reactivity of 2,4-diaminobenzoic acid dihydrochloride is governed by its three functional groups: the carboxylic acid and the two ammonium chloride groups. The protonated amino groups are less nucleophilic than in the free base. Reactions often require the addition of a base to deprotonate the ammonium salts and liberate the free amino groups for subsequent reactions.

Diazotization Reactions: The aromatic amino groups can undergo diazotization with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form diazonium salts. These intermediates are versatile and can be converted to a wide range of functional groups through Sandmeyer or related reactions.[6]

Acylation and Amide Bond Formation: The amino groups can be acylated by reacting with acyl chlorides or anhydrides to form amides. The carboxylic acid can also be activated (e.g., with thionyl chloride to form an acyl chloride) and reacted with amines to form amides.

Cyclization Reactions: The ortho-disposed amino and carboxylic acid groups make 2,4-diaminobenzoic acid a valuable precursor for the synthesis of heterocyclic compounds, most notably quinazolinones.

Applications in Drug Development

2,4-Diaminobenzoic acid is a key starting material in the synthesis of compounds with potential therapeutic applications.

Synthesis of Quinazolinone Derivatives as Anti-Tubercular Agents

Quinazolinones are a class of fused heterocyclic compounds that have shown a broad spectrum of biological activities, including anti-tubercular effects.[7] 2,4-Diaminobenzoic acid serves as a precursor for the synthesis of these scaffolds.[1] A general approach involves the condensation of an anthranilic acid derivative with an appropriate reagent to form the quinazolinone ring system.[7][8]

Proposed Experimental Protocol for Quinazolinone Synthesis:

-

Deprotonation: Suspend 2,4-diaminobenzoic acid dihydrochloride in a suitable solvent (e.g., pyridine or DMF) and add a base (e.g., triethylamine) to neutralize the hydrochloride and generate the free diamine.

-

Acylation: Add an acyl chloride or anhydride (e.g., acetic anhydride) to the reaction mixture. This will acylate one of the amino groups.

-

Cyclization: Heat the reaction mixture to induce cyclization and dehydration, forming the benzoxazinone intermediate.

-

Amine Addition: Introduce a primary amine or ammonia source to the benzoxazinone. This will open the oxazinone ring and subsequently close to form the final quinazolinone derivative.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Sources

- 1. 2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE|lookchem [lookchem.com]

- 2. 2,4-Diaminobenzoic acid dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Page loading... [guidechem.com]

- 5. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]

- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Characteristics of 2,4-Diaminobenzoic Acid Dihydrochloride

Introduction

2,4-Diaminobenzoic Acid Dihydrochloride is a substituted aromatic compound that serves as a critical reagent and building block in synthetic chemistry. Its utility is particularly noted in the development of novel therapeutic agents; it is used in the preparation of DNA Polymerase III inhibitors and in the optimization of quinazolinones as anti-tubercular agents[1][2][3]. A comprehensive understanding of its physical and chemical properties is fundamental for its effective and safe application in research and development.

This guide provides a detailed examination of the core physical characteristics of 2,4-Diaminobenzoic Acid Dihydrochloride. It is designed to move beyond a simple data sheet, offering field-proven insights into the causality behind analytical choices and providing robust, self-validating protocols for its characterization. The methodologies detailed herein are grounded in standard analytical practices, ensuring reliability and reproducibility for professionals in drug discovery and chemical synthesis.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These characteristics influence everything from reaction stoichiometry and solvent selection to storage and handling protocols. The data presented below is consolidated from various chemical suppliers and databases to provide a reliable reference point.

Summary of Physical Properties

The following table summarizes the key physicochemical properties of 2,4-Diaminobenzoic Acid Dihydrochloride.

| Property | Value | Source(s) |

| Chemical Name | 2,4-Diaminobenzoic acid dihydrochloride | [4][5] |

| CAS Number | 61566-58-3 | [4][5][6][7] |

| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | |

| Molecular Weight | 225.07 g/mol | [5] |

| Appearance | Solid, Brown to black solid | [3] |

| Melting Point | 140°C (for the free base) | [1][2] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][3][8] |

| pKa (Predicted) | 5.60 ± 0.10 | [1][8] |

Chemical Structure and Identifiers

The structural identity of a molecule is unequivocally defined by its connectivity and spatial arrangement. For 2,4-Diaminobenzoic Acid Dihydrochloride, the dihydrochloride salt form is crucial as it enhances stability and solubility in aqueous media compared to its free base.

-

IUPAC Name: 2,4-diaminobenzoic acid dihydrochloride[5]

-

SMILES String: Cl.Cl.Nc1ccc(c(N)c1)C(O)=O

-

InChI: 1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H[5]

-

InChI Key: LAVHFNVUGYKNGS-UHFFFAOYSA-N[5]

Analytical Characterization Workflow

Verifying the identity, purity, and stability of a starting material is a non-negotiable step in any scientific protocol, particularly in drug development. The following sections detail the standard experimental methodologies for the comprehensive characterization of 2,4-Diaminobenzoic Acid Dihydrochloride. The workflow is designed to provide orthogonal data points, creating a self-validating system for quality assessment.

Caption: General analytical workflow for the characterization of 2,4-Diaminobenzoic Acid Dihydrochloride.

Spectroscopic Identification Protocols

Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group (e.g., O-H, N-H, C=O) absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. This technique is ideal for confirming the presence of the carboxylic acid and amino groups in the target compound.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 2,4-Diaminobenzoic Acid Dihydrochloride with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The transparency is critical to minimize light scattering.

-

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. Expected peaks for 2,4-diaminobenzoic acid would include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine groups.

-

~3300-2500 cm⁻¹: A broad O-H stretching band from the carboxylic acid, often overlapping with C-H stretches.

-

~1700-1680 cm⁻¹: C=O stretching from the carboxylic acid group.

-

~1620-1580 cm⁻¹: N-H bending and C=C aromatic ring stretching vibrations.

-

Causality: NMR spectroscopy provides the most definitive information for structural elucidation in solution. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton of the molecule. This combination allows for unambiguous confirmation of the compound's isomeric structure.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4-Diaminobenzoic Acid Dihydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can dissolve the sample and does not exchange with the acidic and amine protons, allowing for their observation.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key signals to observe include distinct peaks in the aromatic region (typically 6.0-8.0 ppm) corresponding to the three protons on the benzene ring, as well as signals for the amine (-NH₂) and carboxylic acid (-COOH) protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom in the molecule, confirming the carbon backbone.

-

-

Data Analysis: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the known molecular structure.

Thermal Analysis Protocols

Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the stability, decomposition profile, and phase behavior of a compound. This information is critical for determining safe processing temperatures and shelf-life stability.[9][10][11]

Caption: Step-by-step workflow for conducting TGA and DSC thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4-Diaminobenzoic Acid Dihydrochloride into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[9]

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA thermogram is analyzed to identify the onset temperature of decomposition and the number of decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and polymorphic changes by measuring the difference in heat flow between the sample and a reference.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its final decomposition point.[9]

-

-

Data Analysis: Plot the heat flow (in W/g) versus temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like decomposition or crystallization) will appear as valleys. The data can be used to determine the melting point and enthalpy of fusion.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid formation of dust and aerosols.[6][12] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).[12][13]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[12][13]

-

Respiratory Protection: For operations generating significant dust, use a NIOSH/MSHA-approved respirator.[13]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[4][12] Do not eat, drink, or smoke when using this product.[4][8]

Storage Conditions

-

Requirements: Store in a tightly closed container in a dry and well-ventilated place.[6][12]

-

Recommendations: Keep in a dark place to protect from light.[1][3][8] Store at ambient room temperature.[1][3][8]

References

-

2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE - LookChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

- Synthesis method of 2,4-diaminobenzoic acid - Google P

-

2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem. [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. [Link]

-

1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. - ResearchGate. [Link]

-

DSC & TGA Thermal Analysis.pptx - Slideshare. [Link]

Sources

- 1. 2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE|lookchem [lookchem.com]

- 2. 2,4-Diaminobenzoic acid CAS#: 611-03-0 [m.chemicalbook.com]

- 3. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. echemi.com [echemi.com]

- 7. 61566-58-3 CAS MSDS (2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tainstruments.com [tainstruments.com]

- 11. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.se [fishersci.se]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2,4-Diaminobenzoic Acid Dihydrochloride

Executive Summary: This technical guide provides a comprehensive analysis of 2,4-Diaminobenzoic Acid Dihydrochloride, a critical chemical intermediate for researchers, scientists, and professionals in drug development. The document delves into the compound's core molecular structure, physicochemical properties, and its significance as a versatile building block in medicinal chemistry. We will explore the nuances of its dihydrochloride salt form, outline robust analytical methodologies for its characterization and quality control, and provide field-proven insights into its handling and application. The protocols and explanations herein are designed to be self-validating, grounding theoretical knowledge in practical, reproducible science.

Introduction: A Key Building Block in Synthesis

Overview of 2,4-Diaminobenzoic Acid Dihydrochloride

2,4-Diaminobenzoic Acid Dihydrochloride is the salt form of 2,4-Diaminobenzoic Acid (DABA), a substituted aromatic carboxylic acid. The presence of three functional groups—a carboxylic acid and two primary amines on a benzene ring—makes it a highly versatile and reactive molecule. The dihydrochloride form enhances its stability and solubility in aqueous media, which is often advantageous for synthetic transformations. In this form, the two basic amino groups are protonated, forming ammonium chloride salts.

Significance in Medicinal Chemistry and Drug Development

The strategic placement of the amino and carboxyl groups on the aromatic scaffold makes DABA a valuable precursor in the synthesis of complex heterocyclic systems. These systems are foundational to many pharmacologically active agents. Notably, it serves as a key reagent in the development of novel therapeutics, including:

-

Anti-tubercular Agents: It is used in the optimization of quinazolinone-based compounds that have shown promise as anti-tubercular agents.[1][2]

-

DNA Polymerase III Inhibitors: The molecule is also a building block in the preparation of inhibitors targeting DNA Polymerase III, a crucial enzyme in bacterial replication.[1][2]

Its utility extends to the synthesis of various dyes and as a general intermediate where precise functional group manipulation is required.[3][4] For professionals in drug development, a thorough understanding of its structure is paramount for designing rational synthetic routes and ensuring the quality of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Molecular Structure

Core Chemical Identity

The fundamental properties of 2,4-Diaminobenzoic Acid and its dihydrochloride salt are summarized below. It is critical for researchers to distinguish between the free base and the salt form, as their molecular weights and handling properties differ significantly.

| Property | 2,4-Diaminobenzoic Acid (Free Base) | 2,4-Diaminobenzoic Acid Dihydrochloride | Reference(s) |

| CAS Number | 611-03-0 | 61566-58-3 | [1][5] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₁₀Cl₂N₂O₂ | [6] |

| Molecular Weight | 152.15 g/mol | 225.07 g/mol | [6] |

| Appearance | Solid | Solid, often a brown powder | [7] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | Room Temperature, sealed in dry, dark place | [1][6] |

The Dihydrochloride Salt Form: A Structural Deep Dive

The "dihydrochloride" designation is the most critical aspect of this compound's structure for a scientist to understand. The two amino groups (-NH₂) at positions 2 and 4 of the benzene ring are basic. In the presence of hydrochloric acid (HCl), they act as Lewis bases, accepting protons (H⁺) to form ammonium cations (-NH₃⁺). Two chloride anions (Cl⁻) then act as counter-ions to balance the charge.

This protonation has several important consequences:

-

Deactivation of Nucleophilicity: The lone pair of electrons on the nitrogen atoms are no longer available, significantly reducing the nucleophilicity of the amino groups. This is a key consideration for reaction planning, as the groups are effectively "protected" and will not participate in typical amine reactions unless a base is added to deprotonate them.

-

Increased Water Solubility: The ionic nature of the ammonium chloride salts dramatically increases the compound's solubility in water and other polar protic solvents compared to the free base.[7]

-

Electronic Effects: The positively charged -NH₃⁺ groups are strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton.

Synthesis and Manufacturing Considerations

Overview of a Synthetic Pathway

A common synthetic route to produce diaminobenzoic acid isomers involves nitration followed by reduction. One documented method for producing 2,4-diaminobenzoic acid begins with phthalic anhydride.[3] The process involves several key transformations, including nitration, amidation, and reduction, to install the desired functional groups in the correct positions.

The causality behind this multi-step process is rooted in the principles of electrophilic aromatic substitution. The initial nitration of phthalic anhydride, followed by subsequent reactions, allows for controlled regiochemistry that would be difficult to achieve by attempting to directly aminate benzoic acid.

Purity and Quality Control for Research Applications

For drug discovery and development, the purity of starting materials is non-negotiable. Impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic byproducts in the final API. Therefore, rigorous quality control using the analytical methods described in the next section is essential. Researchers should always obtain a Certificate of Analysis (CoA) to verify the purity and identity of the compound.[8]

Analytical Methodologies for Structural Elucidation and Quality Control

Spectroscopic Characterization

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the molecular structure in solution. For 2,4-Diaminobenzoic Acid Dihydrochloride dissolved in a solvent like D₂O or DMSO-d₆:

-

¹H NMR: One would expect to see distinct signals for the three aromatic protons, which would exhibit coupling patterns (doublets, doublet of doublets) based on their positions relative to each other. The protons on the protonated amines (-NH₃⁺) would likely appear as broad singlets, and their chemical shift would be highly dependent on concentration and solvent. The carboxylic acid proton is also expected, though it may exchange with solvent protons.

-

¹³C NMR: The spectrum should show seven distinct carbon signals: one for the carboxylic acid carbon, and six for the aromatic carbons, four of which are substituted and two are not. The chemical shifts would confirm the substitution pattern on the benzene ring.

4.1.2 Infrared (IR) Spectroscopy IR spectroscopy provides confirmation of the functional groups present in the solid state.

-

N-H Stretch: Strong, broad absorptions in the 2800-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations in the ammonium (-NH₃⁺) groups.

-

C=O Stretch: A sharp, strong absorption around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

Chromatographic Purity Assessment: A Validated RP-HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of chemical intermediates. The following protocol is a self-validating system designed for robust and reproducible analysis.

Objective: To determine the purity of a 2,4-Diaminobenzoic Acid Dihydrochloride sample and separate it from potential impurities.

Methodology:

-

System Preparation:

-

HPLC System: A standard analytical HPLC system with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, allowing for effective separation.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic analyte, and maintains a low pH to ensure the carboxylic acid is protonated and the amines remain charged.

-

Mobile Phase B: Acetonitrile. Causality: Acetonitrile is a common organic modifier used to elute compounds from a reverse-phase column.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the 2,4-Diaminobenzoic Acid Dihydrochloride sample.

-

Dissolve in 5 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Further dilute with Mobile Phase A to a working concentration of ~0.1 mg/mL. Causality: The sample must be fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm. Causality: Aromatic compounds like this one strongly absorb UV light; 254 nm is a common wavelength for detecting benzene-containing structures.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-22 min: 5% B (re-equilibration).

-

Causality: A gradient elution is used to ensure that both polar and non-polar impurities can be eluted and resolved from the main analyte peak, providing a comprehensive purity profile.

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Handling, Storage, and Safety

Scientific integrity demands a commitment to safety. 2,4-Diaminobenzoic Acid Dihydrochloride is classified as a hazardous substance and must be handled accordingly.

Hazard Identification

The compound presents several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Precautionary Statement(s) | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264, P270, P301+P312, P330. | [6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280, P302+P352. | [9] |

| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation. P280, P305+P351+P338. | [7] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. P261, P271, P304+P340. | [7][9] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities, additional protective clothing may be necessary.[9][10]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if dust is generated and engineering controls are insufficient.[10]

-

Storage and Stability

For maximum shelf-life and to prevent degradation, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] It should be kept away from strong oxidizing agents.[9]

Conclusion

2,4-Diaminobenzoic Acid Dihydrochloride is more than just a chemical formula; it is a carefully designed synthetic tool. Its molecular structure, defined by the protonated amino groups and the carboxylic acid on an aromatic frame, dictates its reactivity, solubility, and handling requirements. For scientists in drug development, a deep understanding of this structure, verified by robust analytical techniques like NMR, IR, and HPLC, is fundamental to its successful application. By adhering to the principles of scientific integrity and safety outlined in this guide, researchers can confidently leverage this versatile molecule to advance the frontiers of medicinal chemistry.

References

-

LookChem. 2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE. [Link]

- Google Patents. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.

-

Unnamed Source. The Role of 2,3-Diaminobenzoic Acid in Pharmaceutical Development. [Link]

Sources

- 1. 2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE|lookchem [lookchem.com]

- 2. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]

- 3. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2,4-Diaminobenzoic acid dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 2,4-Diaminobenzoic Acid Dihydrochloride for Advanced Research and Development

This guide provides an in-depth technical overview of 2,4-Diaminobenzoic Acid Dihydrochloride (CAS Number: 61566-58-3), a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple cataloging of properties to offer a foundational understanding of its synthesis, characterization, and critical applications, with a focus on the causal relationships that drive its utility in the laboratory and in the development of novel therapeutics.

Core Chemical Identity and Properties

It is crucial to distinguish between the free base form of the molecule and its dihydrochloride salt, as they are often confused in chemical databases.

-

2,4-Diaminobenzoic Acid (Free Base):

-

2,4-Diaminobenzoic Acid Dihydrochloride (The Subject of this Guide):

-

CAS Number: 61566-58-3

-

Molecular Formula: C₇H₁₀Cl₂N₂O₂

-

Molecular Weight: 225.07 g/mol

-

The dihydrochloride salt is favored in many synthetic applications due to its enhanced stability and solubility in certain solvent systems compared to the free base. The protonation of the two amino groups increases the compound's polarity and can prevent unwanted side reactions, such as oxidation, to which aromatic amines are susceptible.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of 2,4-Diaminobenzoic Acid Dihydrochloride are summarized in the table below. These parameters are critical for designing experimental conditions, including reaction setups and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 61566-58-3 | |

| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | |

| Molecular Weight | 225.07 g/mol | |

| Appearance | Solid | |

| Melting Point | ~250 °C (decomposition may occur) | Biosynth |

| Storage Temperature | 2°C - 8°C, under inert gas (Nitrogen) | Biosynth |

Synthesis and Purification: A Validated Protocol

The synthesis of 2,4-Diaminobenzoic Acid Dihydrochloride is typically achieved through a two-step process: the reduction of a dinitro precursor followed by salt formation. This approach ensures a high-purity final product suitable for sensitive downstream applications. The causality behind this choice of pathway lies in the reliability and high yields associated with the catalytic hydrogenation of nitroarenes.

Synthesis Pathway Overview

The logical flow for the synthesis begins with a commercially available starting material, 2,4-Dinitrobenzoic Acid, and proceeds through a reduction to form the free base, which is then converted to the dihydrochloride salt.

Caption: Synthesis workflow for 2,4-Diaminobenzoic Acid Dihydrochloride.

Detailed Experimental Protocol: Synthesis of 2,4-Diaminobenzoic Acid Dihydrochloride

This protocol is a self-validating system, where the successful isolation of the intermediate and final product confirms the efficacy of each step.

Step 1: Reduction of 2,4-Dinitrobenzoic Acid

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[2] The reaction proceeds under mild conditions and typically gives high yields with minimal side products. Ethanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation process.

-

Procedure:

-

To a solution of 2,4-Dinitrobenzoic Acid (1.0 eq) in ethanol, carefully add 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm, although higher pressures can be used) and stirred vigorously at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with additional ethanol to ensure complete recovery of the product.

-

The filtrate, containing the 2,4-Diaminobenzoic Acid free base, is concentrated under reduced pressure to yield the crude product.

-

Step 2: Formation of the Dihydrochloride Salt

-

Rationale: The conversion of the free base to its dihydrochloride salt is achieved by treatment with an excess of hydrochloric acid. This not only improves the stability of the compound but also facilitates its purification by crystallization, as the salt form often has lower solubility in organic solvents than the free base.

-

Procedure:

-

The crude 2,4-Diaminobenzoic Acid from the previous step is dissolved in a minimal amount of ethanol.

-

The solution is cooled in an ice bath, and an excess of concentrated hydrochloric acid or a saturated solution of HCl in ethanol is added dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution. The mixture should be stirred in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

The solid product is collected by vacuum filtration, washed with cold ethanol and then with diethyl ether to remove any remaining impurities and solvent.

-

The resulting white to off-white solid is dried under vacuum to yield pure 2,4-Diaminobenzoic Acid Dihydrochloride.

-

Key Applications in Drug Discovery and Development

2,4-Diaminobenzoic Acid Dihydrochloride serves as a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities. Its primary utility stems from the presence of three reactive sites: two amino groups and a carboxylic acid, which can be selectively functionalized to create complex molecular architectures.

Precursor for Anti-Tubercular Quinazolinone Derivatives

A significant application of this compound is in the synthesis of quinazolinone-based molecules, which have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4]

-

Mechanism of Action Insight: Quinazolinone derivatives synthesized from precursors like 2,4-diaminobenzoic acid have been investigated for their ability to inhibit key mycobacterial enzymes. Some studies suggest that these compounds may act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), such as PBP 1A, by binding to an allosteric site.[3][4] This mode of action is particularly valuable as it differs from many existing antibiotics, offering a potential strategy to overcome resistance. Other research on related 2,4-diaminoquinazolines suggests a pro-drug mechanism, where the compound is activated by a mycobacterial dioxygenase.[5]

-

Synthetic Workflow: The general synthetic route involves the condensation of the diaminobenzoic acid with an appropriate reagent to form the quinazolinone core, followed by further functionalization.

Caption: General workflow for synthesizing quinazolinone derivatives.

Building Block for DNA Polymerase III Inhibitors

While less documented in peer-reviewed literature, chemical suppliers frequently cite the use of 2,4-Diaminobenzoic Acid as a reagent in the preparation of DNA Polymerase III inhibitors.[6] DNA Polymerase III is a crucial enzyme for bacterial DNA replication, making it an attractive target for the development of novel antibacterial agents. The diaminobenzoic acid scaffold can be used to construct molecules that mimic the natural substrates of the enzyme, thereby acting as competitive inhibitors.

Analytical Characterization

Proper characterization of 2,4-Diaminobenzoic Acid Dihydrochloride is essential to confirm its identity and purity before use in synthesis. The following are expected spectroscopic data.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the protonated amino groups and the carboxylic acid.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The PubChem database provides a predicted ¹³C NMR spectrum for the free base (CAS 611-03-0).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the ammonium groups, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=C stretching of the aromatic ring.

Safety and Handling

As a laboratory chemical, 2,4-Diaminobenzoic Acid Dihydrochloride must be handled with appropriate care.

-

Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.

-

GHS Pictogram: GHS07 (Harmful/Irritant).

-

Precautionary Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

Wear protective gloves, eye protection, and face protection.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Dispose of contents/container to an approved waste disposal plant.

-

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Diaminobenzoic Acid Dihydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the development of novel anti-tubercular agents. Its stable, salt-based form and multiple reactive sites make it an ideal starting point for the synthesis of complex heterocyclic structures. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. The continued exploration of derivatives from this scaffold promises to yield new therapeutic candidates to address pressing global health challenges.

References

-

Al-Harthy, D., et al. (2025). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. ChemMedChem. Available at: [Link][3]

-

LookChem. (n.d.). 2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE. Retrieved from [Link]

-

Charles University. (n.d.). Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and i. Retrieved from [Link][4]

-

Odingo, J., et al. (2014). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 22(24), 6891-6903. Available at: [Link][5]

-

PubChem. (n.d.). 2,4-Diaminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link][2]

Sources

- 1. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin‐Binding Protein 1A as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.cuni.cz [publications.cuni.cz]

- 5. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Diaminobenzoic Acid Dihydrochloride

This guide provides a comprehensive overview of the synthesis and purification of 2,4-diaminobenzoic acid dihydrochloride, a crucial intermediate in the development of various pharmaceuticals and specialty chemicals. The content is tailored for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the procedural choices.

Introduction: The Significance of 2,4-Diaminobenzoic Acid

2,4-Diaminobenzoic acid is an aromatic compound featuring a benzoic acid backbone with two amino functional groups at the 2 and 4 positions. Its unique structure makes it a valuable building block in organic synthesis. It serves as a key reagent in the preparation of DNA Polymerase III inhibitors and in the optimization of quinazolinones as anti-tubercular agents[1][2]. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.

Key Properties of 2,4-Diaminobenzoic Acid Dihydrochloride:

| Property | Value |

| Molecular Formula | C₇H₁₀Cl₂N₂O₂ |

| Molecular Weight | 225.07 g/mol |

| Melting Point | ~140°C[1][2] |

| Appearance | Solid |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions[1][3] |

Strategic Synthesis of 2,4-Diaminobenzoic Acid

The primary and most direct route to 2,4-diaminobenzoic acid is the reduction of 2,4-dinitrobenzoic acid. This transformation can be achieved through several methods, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

Preferred Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice due to its clean reaction profile, high yields, and the ease of product isolation. The process involves the use of hydrogen gas in the presence of a metal catalyst to reduce the nitro groups to amines.

Caption: Catalytic hydrogenation of 2,4-dinitrobenzoic acid.

Expertise & Experience: The choice of a palladium on carbon (Pd/C) catalyst is strategic. Palladium is highly efficient for the reduction of aromatic nitro groups, and the carbon support provides a large surface area for the reaction, enhancing the catalyst's activity and allowing for easier recovery post-reaction[4]. The use of a solvent system like ethanol/water ensures the solubility of the starting material and the product.

Experimental Protocol: Catalytic Hydrogenation of 2,4-Dinitrobenzoic Acid

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 2,4-dinitrobenzoic acid (1 equivalent).

-

Solvent and Catalyst Addition: Add a mixture of ethanol and water (e.g., 80:20 v/v) to dissolve the starting material. Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas to remove any oxygen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 MPa)[5].

-

Reaction Conditions: Heat the mixture to a temperature of 50-70°C and stir vigorously to ensure efficient mixing and contact with the catalyst.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to recover any adsorbed product.

-

Isolation of the Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diaminobenzoic acid.

Alternative Synthetic Route: Metal-Acid Reduction

An alternative to catalytic hydrogenation is the use of a metal in the presence of an acid. A common and effective combination is tin(II) chloride in hydrochloric acid.

Caption: Metal-acid reduction of 2,4-dinitrobenzoic acid.

Expertise & Experience: This method is advantageous as it does not require specialized high-pressure equipment. Tin(II) chloride is a powerful reducing agent for aromatic nitro compounds. The reaction is typically carried out in a protic solvent like ethanol with concentrated hydrochloric acid to facilitate the reduction and to form the hydrochloride salt of the product in situ.

Experimental Protocol: Tin(II) Chloride Reduction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrobenzoic acid (1 equivalent) in ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 6-8 equivalents) in concentrated hydrochloric acid to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Product Precipitation: The 2,4-diaminobenzoic acid dihydrochloride may precipitate out of the solution upon cooling. If not, carefully add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the excess acid and precipitate the tin salts as hydroxides.

-

Isolation and Initial Purification: Filter the mixture to collect the crude product and tin salts. The product can be extracted from the solid mixture with hot ethanol or a suitable solvent.

Trustworthiness: Both presented protocols are based on well-established chemical transformations for the reduction of nitroarenes. The progress of both reactions should be monitored by an appropriate analytical technique, such as TLC or HPLC, to ensure the complete conversion of the starting material.

Purification of 2,4-Diaminobenzoic Acid Dihydrochloride

Purification is a critical step to ensure the final product meets the high-purity standards required for its applications. Recrystallization is the most effective method for purifying 2,4-diaminobenzoic acid dihydrochloride.

Formation of the Dihydrochloride Salt

If the synthesis yields the free amine, it must first be converted to the dihydrochloride salt.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude 2,4-diaminobenzoic acid in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) or bubble hydrogen chloride gas through the solution until the pH is strongly acidic.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Recrystallization of the Dihydrochloride Salt

The choice of solvent is crucial for successful recrystallization. A suitable solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature. For a polar salt like 2,4-diaminobenzoic acid dihydrochloride, a polar protic solvent or a mixture including one is often effective. A mixture of ethanol and water or isopropanol and water is a good starting point.

Sources

- 1. 2,4-DIAMINOBENZOIC ACID DIHYDROCHLORIDE|lookchem [lookchem.com]

- 2. 2,4-Diaminobenzoic acid CAS#: 611-03-0 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of 2,4-Diaminobenzoic Acid Dihydrochloride

Introduction

2,4-Diaminobenzoic Acid Dihydrochloride is a multifaceted chemical entity of significant interest within the realms of pharmaceutical research and development. As a derivative of benzoic acid, its unique structural features, comprising two amine functional groups and a carboxylic acid moiety, confer upon it a complex physicochemical behavior, particularly its solubility. This guide provides a comprehensive technical overview of the solubility profile of 2,4-Diaminobenzoic Acid Dihydrochloride, offering insights into its behavior in various solvents, the profound impact of pH on its aqueous solubility, and robust methodologies for its empirical determination and quantification. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling a foundational understanding for formulation design and analytical method development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2,4-Diaminobenzoic Acid Dihydrochloride is paramount to interpreting its solubility characteristics.

| Property | Value | Source |

| Chemical Name | 2,4-Diaminobenzoic Acid Dihydrochloride | [1][2] |

| CAS Number | 61566-58-3 | [2][3] |

| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | [1][4] |

| Molecular Weight | 225.07 g/mol | [1] |

| Appearance | White to amber to dark purple powder/crystal | [4] |

| Predicted pKa (of free base) | 5.60 ± 0.10 | [5] |

The presence of two basic amine groups and an acidic carboxylic acid group makes 2,4-Diaminobenzoic Acid an amphoteric molecule. The dihydrochloride salt form indicates that the amine groups are protonated, which significantly influences its solubility, particularly in aqueous media.[6][7]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. For 2,4-Diaminobenzoic Acid Dihydrochloride, solubility is a function of the solvent system, pH, and temperature.

Qualitative Solubility

While specific quantitative solubility data for 2,4-Diaminobenzoic Acid Dihydrochloride is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and data on analogous compounds.

-

Aqueous Solubility: As a dihydrochloride salt of an amine-containing compound, it is expected to be significantly more soluble in water than its free base counterpart, 2,4-diaminobenzoic acid.[6][7] The protonated amine groups can readily form hydrogen bonds with water molecules, facilitating dissolution.

-

Organic Solvent Solubility: One source explicitly states that the compound is "soluble in Methanol".[4] Based on the polar nature of the molecule, particularly in its salt form, it is anticipated to have some degree of solubility in other polar protic solvents like ethanol and polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility is likely to be limited in non-polar solvents.

Impact of pH on Aqueous Solubility

The pH of the aqueous medium is arguably the most critical factor governing the solubility of 2,4-Diaminobenzoic Acid Dihydrochloride.

The compound possesses two protonated amine groups and a carboxylic acid. The solubility will be highest at low pH where the molecule exists predominantly as the fully protonated, highly polar dihydrochloride salt. As the pH increases, the carboxylic acid group will deprotonate, followed by the deprotonation of the ammonium groups to the neutral amine groups. This transition to the less polar free base will lead to a significant decrease in aqueous solubility. The predicted pKa of the free base (around 5.60) suggests that this decrease in solubility will be most pronounced as the pH approaches and surpasses this value.[5]

The relationship between the different ionic species of 2,4-Diaminobenzoic Acid and pH can be visualized as follows:

Caption: pH-dependent speciation and its impact on solubility.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, standardized experimental protocols are essential. The following section outlines the well-established shake-flask method for determining thermodynamic solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of 2,4-Diaminobenzoic Acid Dihydrochloride that can be dissolved in a specific solvent at a defined temperature under equilibrium conditions.

Materials:

-

2,4-Diaminobenzoic Acid Dihydrochloride (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Preparation: Add an excess amount of solid 2,4-Diaminobenzoic Acid Dihydrochloride to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solids.

-

Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the pre-validated analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of 2,4-Diaminobenzoic Acid Dihydrochloride.

-

Calculation: Calculate the original solubility in the saturated solution by applying the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is critical for solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: This method separates the analyte from other components in the sample matrix based on its interaction with a stationary phase, followed by detection using its UV absorbance.

Typical HPLC Parameters for Aminobenzoic Acids:

-

Column: A reverse-phase C18 column is commonly employed.[8][9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[9][10] The pH of the aqueous phase can be adjusted to ensure good peak shape and retention.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,4-Diaminobenzoic Acid. The UV spectrum of similar compounds suggests that a wavelength in the range of 230-300 nm would be appropriate.[11][12]

-

Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of 2,4-Diaminobenzoic Acid Dihydrochloride against their concentrations. The concentration of the unknown samples is then determined from this curve.

UV-Vis Spectrophotometry

For simpler matrices without interfering substances, UV-Vis spectrophotometry can be a direct and rapid method for quantification.

Principle: This technique measures the absorbance of light by the analyte at a specific wavelength, which is directly proportional to its concentration (Beer-Lambert Law).

Procedure:

-

Determine λmax: Scan a solution of 2,4-Diaminobenzoic Acid Dihydrochloride across a range of UV wavelengths to identify the wavelength of maximum absorbance (λmax).

-